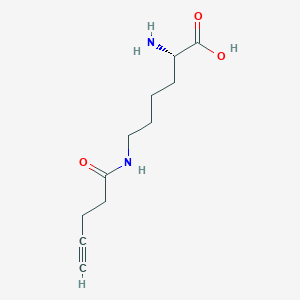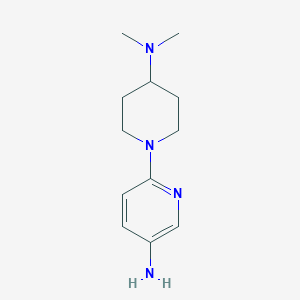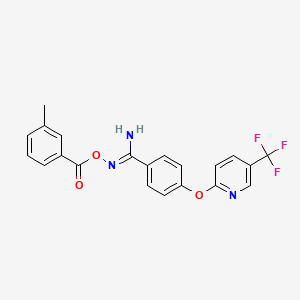![molecular formula C12H24N2O3 B6352297 Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate CAS No. 1155159-60-6](/img/structure/B6352297.png)
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate”, also known as MMB, is a chemical compound with a molecular formula of C13H25NO4. It has a molecular weight of 244.33 g/mol. This compound is related to other compounds such as “methyl 3- { [3- (morpholin-4-yl)-3-oxopropyl]amino}propanoate” and "Butyl- (3-morpholin-4-yl-propyl)-amine" .
Aplicaciones Científicas De Investigación
- Anti-Tumor Activity MEPC has shown promise as a potential candidate for anti-tumor drug development. Its potent biological activities suggest that it could inhibit tumor growth and metastasis.
- Anti-Inflammatory Properties MEPC may have anti-inflammatory effects. Scientists explore its ability to modulate inflammatory pathways, potentially leading to novel therapies for inflammatory diseases.
- MEPC’s structure suggests it could interact with CNS receptors or enzymes. Researchers study its effects on neuronal function, neurotransmitter release, and neuroprotection .
- MEPC’s unique chemical scaffold makes it interesting for pain management research. Scientists explore its analgesic properties, aiming to develop non-opioid pain relievers .
- Antimicrobial Activity MEPC’s morpholine moiety suggests it could inhibit microbial growth. Researchers evaluate its antibacterial, antifungal, and antiviral effects.
Central Nervous System (CNS) Research
Analgesic Potential
Complex Formation with Metal Ions
Propiedades
IUPAC Name |
methyl 3-(3-morpholin-4-ylpropylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(10-12(15)16-2)13-4-3-5-14-6-8-17-9-7-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTFZGLGFHUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![[(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B6352275.png)
![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)